molecular formula C22H38O7 B605625 Ascorbyl palmitate CAS No. 137-66-6

Ascorbyl palmitate

Cat. No.: B605625
CAS No.: 137-66-6
M. Wt: 414.5 g/mol
InChI Key: QAQJMLQRFWZOBN-UHFFFAOYSA-N
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Description

Ascorbate 6-palmitate, also known as L-ascorbic acid 6-hexadecanoate, is an ester formed from ascorbic acid (vitamin C) and palmitic acid. This compound is a fat-soluble form of vitamin C, which allows it to integrate into lipid membranes and provide antioxidant protection. It is widely used in the food industry as an antioxidant additive and in cosmetics for its skin-protective properties .

Mechanism of Action

Target of Action

Ascorbyl palmitate, a fat-soluble form of vitamin C, primarily targets skin cells . It interacts with copper ions at tyrosinase-active sites and inhibits the action of the enzyme tyrosinase , the main enzyme responsible for the conversion of tyrosine into melanin .

Mode of Action

This compound acts as an antioxidant, neutralizing free radicals and reactive oxygen species . It can interact with superoxide, hydroxyl, and free oxygen ions , thereby preventing inflammatory processes, carcinogens, and other processes that accelerate photoaging in the skin .

Biochemical Pathways

This compound is involved in important metabolic functions. It is produced through an esterification process involving ascorbic acid and palmitic acid . This compound aids several physiological processes such as iron absorption and tissue repair . It also plays a significant role in the metabolic mechanism of the body .

Pharmacokinetics

Therefore, a novel drug platform is needed to improve the pharmacokinetics of vitamin C and its antitumoral effects .

Result of Action

This compound has multiple beneficial effects. It protects the skin from oxidative stress, stimulates collagen production, and reduces hyperpigmentation . It also helps decrease cancer and cardiovascular disease risk . Furthermore, it can help stimulate the healing of scar tissues and encourages faster recovery from dislocated joints and fractures of the bones .

Action Environment

The action of this compound is influenced by environmental factors. By neutralizing free radicals and reactive oxygen species, it helps protect the skin from oxidative stress induced by environmental aggressors such as UV radiation, pollution, and cigarette smoke . It is also important to note that this compound is a very unstable vitamin and is easily oxidized in aqueous solutions and cosmetic formulations .

Biochemical Analysis

Biochemical Properties

Ascorbyl palmitate plays a crucial role in biochemical reactions due to its antioxidant properties . It scavenges hydroxyl radicals in cell-free assays . The nature of these interactions involves the donation of an electron from this compound to neutralize the radical species .

Cellular Effects

This compound influences cell function by acting as an antioxidant. It helps protect cells from oxidative stress, thereby maintaining the integrity of cellular processes . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely tied to its ability to neutralize reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its antioxidant activity. It donates an electron to reactive oxygen species, neutralizing them and preventing them from causing oxidative damage to biomolecules . This can influence enzyme activity, protein function, and gene expression by preventing oxidative modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stable antioxidant activity over time . It reduces the rate of autoxidation of various oils, demonstrating its long-term effectiveness .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with higher doses providing greater antioxidant protection .

Metabolic Pathways

This compound is involved in the antioxidant defense metabolic pathway . It interacts with enzymes involved in redox reactions, helping to maintain a balance of reactive oxygen species . Its effects on metabolic flux or metabolite levels are tied to its role in neutralizing reactive oxygen species .

Transport and Distribution

This compound, being lipophilic, is likely transported within cells and tissues bound to lipoproteins . Its distribution within the body would be influenced by its lipophilic nature, allowing it to accumulate in lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is likely within lipid-rich compartments due to its lipophilic nature . This could include the cell membrane and certain organelles like the endoplasmic reticulum . Its localization can influence its antioxidant activity, as it would be strategically positioned to protect these lipid-rich areas from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ascorbate 6-palmitate is synthesized through the esterification of ascorbic acid with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or an enzyme like lipase to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the ascorbic acid .

Industrial Production Methods: In industrial settings, the production of ascorbate 6-palmitate often involves the use of biocatalysts to achieve higher yields and purity. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Ascorbate 6-palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ascorbate 6-palmitate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ascorbate 6-palmitate is unique due to its specific combination of ascorbic acid and palmitic acid, which provides a balance of water and fat solubility. This allows it to be used in a wider range of applications compared to other ascorbic acid esters. Its ability to integrate into lipid membranes and provide long-lasting antioxidant protection makes it particularly valuable in both food and cosmetic industries .

Properties

IUPAC Name

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQJMLQRFWZOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name ASCORBYL PALMITATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974439
Record name 6-O-Hexadecanoylhex-1-enofuranos-3-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or yellowish-white powder with a citrus-like odour, Solid
Record name ASCORBYL PALMITATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Ascorbyl palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

546.00 to 547.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Ascorbyl palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Details The Good Scents Company Information System
Record name Ascorbyl palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

137-66-6, 58939-89-2
Record name ASCORBYL PALMITATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-O-Hexadecanoylhex-1-enofuranos-3-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ascorbyl palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Between 107 °C and 117 °C, 107 - 117 °C
Record name ASCORBYL PALMITATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Ascorbyl palmitate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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